2-(((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-phenylpyrimidin-4(3H)-one

Description

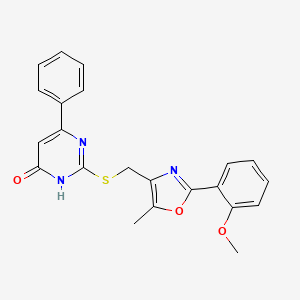

2-(((2-(2-Methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-phenylpyrimidin-4(3H)-one is a heterocyclic compound featuring a pyrimidin-4(3H)-one core substituted with a phenyl group at position 6 and a thioether-linked 2-(2-methoxyphenyl)-5-methyloxazole moiety at position 2. This structure combines aromatic (phenyl, methoxyphenyl) and electron-rich heterocyclic (oxazole) components, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name |

2-[[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-4-phenyl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O3S/c1-14-18(23-21(28-14)16-10-6-7-11-19(16)27-2)13-29-22-24-17(12-20(26)25-22)15-8-4-3-5-9-15/h3-12H,13H2,1-2H3,(H,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCUUXXUZSLEWST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2OC)CSC3=NC(=CC(=O)N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-phenylpyrimidin-4(3H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, pharmacokinetics, and relevant research findings.

Basic Information

| Property | Details |

|---|---|

| Molecular Formula | C22H18N3O3S |

| Molecular Weight | 414.45 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

Structural Features

The compound features a pyrimidine core, which is substituted with a methyloxazole and a thioether group. This structural complexity is believed to contribute to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : Similar compounds have been reported to inhibit enzymes involved in cancer progression and microbial resistance. The thioether linkage may enhance binding affinity to target sites.

- Cell Signaling Modulation : It is hypothesized that the compound can influence cell signaling pathways, potentially affecting gene expression and cellular metabolism.

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for evaluating its therapeutic potential:

- Absorption and Bioavailability : Preliminary studies suggest that similar compounds exhibit moderate absorption rates, which may be influenced by their lipophilicity.

- Metabolism : The presence of the methoxy group may affect the metabolic pathways, leading to varied bioactive metabolites.

- Excretion : The compound's elimination half-life remains to be fully characterized but is essential for determining dosing regimens.

Research Findings

Recent studies have highlighted the following biological activities associated with this compound:

- Anticancer Activity : Quinazolinone derivatives, including those with similar structures, have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds containing oxazole rings have shown promise in inhibiting tumor growth through apoptosis induction.

- Antimicrobial Properties : There is evidence that quinazolinones possess antibacterial and antifungal activities. This suggests potential applications in treating infections resistant to conventional therapies.

- Anti-inflammatory Effects : Compounds with thiazole or oxazole moieties are noted for their anti-inflammatory properties, indicating that this compound may also play a role in managing inflammatory conditions.

Case Studies

Several case studies have investigated the efficacy of related compounds:

- A study published in Medicinal Chemistry reported that a similar quinazolinone derivative exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating potent anticancer activity .

- Another research article highlighted the antibacterial properties of related oxazole-containing compounds, showing effectiveness against both gram-positive and gram-negative bacteria .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyrimidinone derivatives, focusing on substituent effects, synthetic accessibility, and physicochemical properties.

Structural Analogues and Substituent Effects

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.